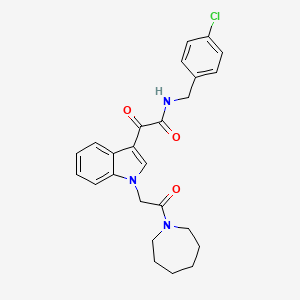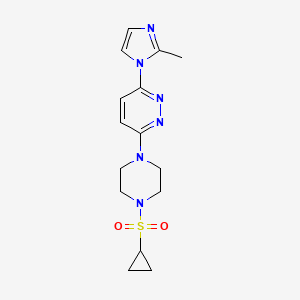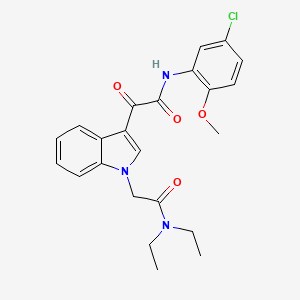
(2-Chloro-5-cyano-4-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-cyano-4-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in organic synthesis due to its utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound features a boronic acid group attached to a chlorinated, cyano-substituted, and methylated phenyl ring, making it a versatile reagent in various chemical transformations.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of (2-Chloro-5-cyano-4-methylphenyl)boronic acid involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with electrophilic organic groups, where palladium is oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
It’s worth noting that the compound is a powder at room temperature , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound is stable and readily prepared, making it environmentally benign .
Analyse Biochimique
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, including Suzuki–Miyaura cross-coupling .
Transport and Distribution
Boronic acids are known to be able to cross cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-4-methylphenyl)boronic acid typically involves the following steps:
Bromination: Starting with 2-methylbenzoic acid, bromination at the 4-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Cyanation: The brominated compound undergoes cyanation using copper(I) cyanide to introduce the cyano group at the 5-position.
Chlorination: Chlorination at the 2-position is performed using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Boronic Acid Formation: The final step involves the conversion of the chlorinated, cyano-substituted phenyl compound to the boronic acid using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. Large-scale reactions are conducted in specialized reactors with precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques are often employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-5-cyano-4-methylphenyl)boronic acid is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid can be oxidized to form boronic esters or borates, which are useful intermediates in organic synthesis.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Substitution Reactions: Nucleophiles such as amines or alcohols, and reaction conditions that favor nucleophilic attack.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through the oxidation of boronic acids.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-Chloro-5-cyano-4-methylphenyl)boronic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is employed in the synthesis of drug candidates and intermediates for medicinal chemistry.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
Comparaison Avec Des Composés Similaires
Phenylboronic acid
3-Formylphenylboronic acid
4-Formylphenylboronic acid
Propriétés
IUPAC Name |
(2-chloro-5-cyano-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKWZERJVQDIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393536-50-9 |
Source


|
| Record name | (2-chloro-5-cyano-4-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)



![3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2797721.png)
![2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2797722.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)
![N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide](/img/structure/B2797725.png)
![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2797730.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)


